molecular formula C16H13N3O4 B11084099 1-(1H-benzimidazol-1-yl)-2-(3-methyl-4-nitrophenoxy)ethanone

1-(1H-benzimidazol-1-yl)-2-(3-methyl-4-nitrophenoxy)ethanone

Cat. No.: B11084099
M. Wt: 311.29 g/mol
InChI Key: GFCXYUGMIFILKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-benzimidazol-1-yl)-2-(3-methyl-4-nitrophenoxy)ethanone is a synthetic organic compound characterized by the presence of a benzimidazole ring and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-benzimidazol-1-yl)-2-(3-methyl-4-nitrophenoxy)ethanone typically involves the following steps:

    Formation of Benzimidazole: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Etherification: The next step involves the etherification of the benzimidazole with 3-methyl-4-nitrophenol. This can be achieved using a suitable alkylating agent such as ethyl chloroacetate in the presence of a base like potassium carbonate.

    Final Coupling: The final step involves the coupling of the intermediate with ethanone derivatives under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-benzimidazol-1-yl)-2-(3-methyl-4-nitrophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas, palladium on carbon, and other catalytic systems.

    Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are commonly used.

Major Products:

    Oxidation Products: Amino derivatives of the compound.

    Reduction Products: Oxidized forms of the compound.

    Substitution Products: Various substituted benzimidazole derivatives.

Scientific Research Applications

1-(1H-benzimidazol-1-yl)-2-(3-methyl-4-nitrophenoxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-1-yl)-2-(3-methyl-4-nitrophenoxy)ethanone involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially inhibiting their function. The nitrophenoxy group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    1-(1H-benzimidazol-1-yl)-2-phenoxyethanone: Lacks the nitro and methyl groups, which may affect its biological activity.

    2-(3-methyl-4-nitrophenoxy)-1H-benzimidazole: Similar structure but different substitution pattern, leading to different properties.

Uniqueness: 1-(1H-benzimidazol-1-yl)-2-(3-methyl-4-nitrophenoxy)ethanone is unique due to the presence of both the benzimidazole and nitrophenoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

1-(benzimidazol-1-yl)-2-(3-methyl-4-nitrophenoxy)ethanone

InChI

InChI=1S/C16H13N3O4/c1-11-8-12(6-7-14(11)19(21)22)23-9-16(20)18-10-17-13-4-2-3-5-15(13)18/h2-8,10H,9H2,1H3

InChI Key

GFCXYUGMIFILKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.